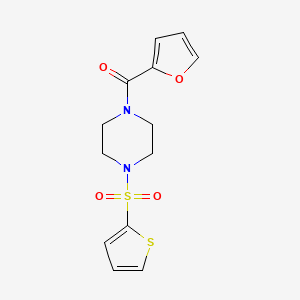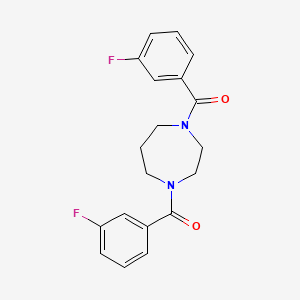![molecular formula C17H20N2O4S B5617183 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as MPEP, is a compound that has gained significant attention in the field of neuroscience research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Wirkmechanismus
MPEP acts as a selective antagonist of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium ions from intracellular stores. MPEP binds to the allosteric site of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and prevents its activation, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, and to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and GABA. MPEP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Physiologically, MPEP has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and to reduce the severity of motor symptoms in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages as a research tool. It is highly selective for N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and does not affect other glutamate receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, MPEP has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for MPEP research. One area of interest is the potential therapeutic effects of MPEP in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to optimize the dosing and administration of MPEP. Another area of interest is the development of novel N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide antagonists with improved pharmacokinetic properties and selectivity. Finally, MPEP can be used as a research tool to study the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in various physiological and pathological processes in the central nervous system.
Synthesemethoden
MPEP can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methoxybenzene sulfonamide, which undergoes a series of reactions to form the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Wissenschaftliche Forschungsanwendungen
MPEP has been widely used in neuroscience research to study the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, fragile X syndrome, and addiction. MPEP has also been used to investigate the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in learning and memory, anxiety, depression, and pain perception.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-15-7-9-16(10-8-15)24(21,22)19(13-17(18)20)12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOOMOFYRBAOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617108.png)
![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)

![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)

![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5617170.png)
![2-[5-(1,3-benzodioxol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-1-yl]-6-methylpyridine](/img/structure/B5617175.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5617191.png)
![2-[(4-propyl-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5617200.png)

![3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol](/img/structure/B5617210.png)
![1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5617212.png)